molecular formula C8H7BrN2O B598836 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 1204298-60-1

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B598836
M. Wt: 227.061
InChI Key: HSLZMAWJHILVMP-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a yellow to brown solid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine consists of a pyrrolopyridine core with a bromine atom at the 3-position and a methoxy group at the 5-position . The exact orientation of these groups and their impact on the compound’s properties would require further study.


Physical And Chemical Properties Analysis

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a yellow to brown solid . It should be stored in a refrigerator under an inert atmosphere . The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for the study of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine could involve further exploration of its potential as a FGFR inhibitor . This could include detailed studies of its synthesis, mechanism of action, and potential applications in cancer therapy .

properties

IUPAC Name

3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLZMAWJHILVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695647
Record name 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine

CAS RN

1204298-60-1
Record name 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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